molecular formula C21H18ClF3N4O B1401889 1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea CAS No. 1311278-08-6

1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea

Cat. No. B1401889
M. Wt: 434.8 g/mol
InChI Key: FWCPQOXVAVENMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea is a useful research compound. Its molecular formula is C21H18ClF3N4O and its molecular weight is 434.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

A study by Feng et al. (2020) focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds similar to 1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea. These derivatives were designed using computer-aided techniques and demonstrated significant antiproliferative activity against various cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate cancer) in vitro. The most potent compound in this series showed inhibitory activity with IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive control sorafenib. This research highlights the potential of such urea derivatives as new anticancer agents and possible BRAF inhibitors for further investigation (Feng et al., 2020).

Allosteric Modulation in the CNS

Another study by Wang et al. (2011) explored the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), a structurally related compound, as a cannabinoid CB1 receptor allosteric antagonist. The research focused on its hypophagic effects in vivo and its modulation of CB1 ligand-mediated neuronal excitability, particularly in the cerebellum. PSNCBAM-1 was shown to cause noncompetitive antagonism in guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding studies and to differentially affect the actions of CB1 receptor agonists in electrophysiological studies. This study provides insights into the potential therapeutic applications of such compounds in treating central nervous system diseases through allosteric modulation of the CB1 receptor (Wang et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O/c1-29(2)19-12-14(21(23,24)25)11-18(28-19)13-3-7-16(8-4-13)26-20(30)27-17-9-5-15(22)6-10-17/h3-12H,1-2H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCPQOXVAVENMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-3-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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